![molecular formula C12H18O2Si B14614382 Methyl 3-[dimethyl(phenyl)silyl]propanoate CAS No. 59344-04-6](/img/structure/B14614382.png)
Methyl 3-[dimethyl(phenyl)silyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[dimethyl(phenyl)silyl]propanoate is an organosilicon compound featuring a silyl group attached to a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[dimethyl(phenyl)silyl]propanoate typically involves the reaction of a silylating agent with a propanoate ester. One common method is the hydrosilylation of an unsaturated ester with dimethylphenylsilane in the presence of a platinum catalyst. The reaction conditions often include:
Reagents: Dimethylphenylsilane, unsaturated ester (e.g., methyl acrylate)
Catalyst: Platinum-based catalyst (e.g., Karstedt’s catalyst)
Solvent: Toluene or another suitable organic solvent
Temperature: 60-80°C
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to handle large volumes
Optimized catalyst loading: to enhance reaction efficiency
Purification steps: such as distillation or chromatography to isolate the desired product
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-[dimethyl(phenyl)silyl]propanoate undergoes various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Silanols or siloxanes
Reduction: Methyl 3-[dimethyl(phenyl)silyl]propanol
Substitution: Various substituted silyl esters
Aplicaciones Científicas De Investigación
Methyl 3-[dimethyl(phenyl)silyl]propanoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which Methyl 3-[dimethyl(phenyl)silyl]propanoate exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can:
Stabilize reactive intermediates: in organic reactions.
Enhance the solubility: of compounds in organic solvents.
Modify the reactivity: of adjacent functional groups through electronic effects.
Comparación Con Compuestos Similares
- Methyl 3-[trimethylsilyl]propanoate
- Methyl 3-[triethylsilyl]propanoate
- Methyl 3-[dimethyl(tert-butyl)silyl]propanoate
Comparison:
- Structural Differences: The presence of different alkyl groups attached to the silicon atom.
- Reactivity: Methyl 3-[dimethyl(phenyl)silyl]propanoate exhibits unique reactivity due to the phenyl group, which can participate in π-π interactions and influence the electronic properties of the compound.
- Applications: While similar compounds are used in organic synthesis and materials science, this compound offers distinct advantages in terms of stability and reactivity.
Propiedades
Número CAS |
59344-04-6 |
|---|---|
Fórmula molecular |
C12H18O2Si |
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
methyl 3-[dimethyl(phenyl)silyl]propanoate |
InChI |
InChI=1S/C12H18O2Si/c1-14-12(13)9-10-15(2,3)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clave InChI |
MPKMHCNCUAAGQP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


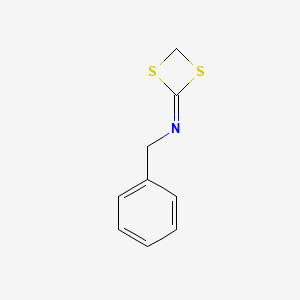
![Diethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14614300.png)

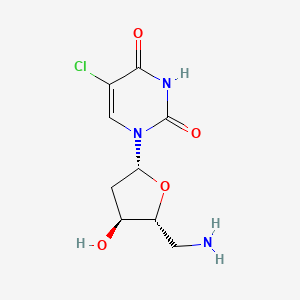

![4-[2-(Benzylsulfanyl)ethoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614329.png)

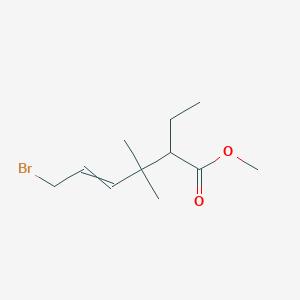
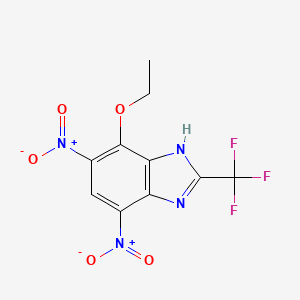
![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14614360.png)
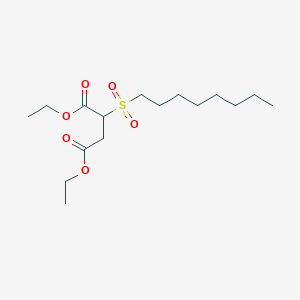

![4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine](/img/structure/B14614388.png)
![Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-](/img/structure/B14614390.png)
